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Compound of Interest

Compound Name:
N,N-Diethyl 4-bromo-2-

chlorobenzamide

CAS No.: 682778-17-2

Cat. No.: B1602331 Get Quote

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a

molecule's structure is paramount. Spectroscopic techniques provide the empirical evidence

required to verify the identity, purity, and structural integrity of a synthesized compound. For a

molecule such as N,N-Diethyl 4-bromo-2-chlorobenzamide, a substituted benzamide with

potential applications in medicinal chemistry and materials science, a thorough spectroscopic

analysis is the cornerstone of its scientific validation.

This guide delves into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) data for N,N-Diethyl 4-bromo-2-chlorobenzamide. In the absence of a

complete, publicly available experimental dataset for this specific molecule, we will employ a

correlative and predictive approach, drawing upon established principles and data from

structurally similar compounds. This methodology not only provides a reliable spectroscopic

profile but also illustrates the logical framework of structural elucidation.

Molecular Structure and Predicted Spectroscopic
Features
The structure of N,N-Diethyl 4-bromo-2-chlorobenzamide, with its distinct aromatic and

aliphatic regions, gives rise to a predictable and informative set of spectroscopic signals. The

following sections will detail the expected data from key analytical techniques.
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Caption: Molecular structure of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of

hydrogen atoms in a molecule. For N,N-Diethyl 4-bromo-2-chlorobenzamide, the spectrum is

predicted to show distinct signals for the aromatic protons and the ethyl groups of the

diethylamide moiety.

Predicted ¹H NMR Data

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Aromatic H 7.2 - 7.6 Multiplet 3H -

Diethyl -CH₂- 3.2 - 3.6 Broad Quartet 4H ~7

Diethyl -CH₃- 1.1 - 1.3 Broad Triplet 6H ~7

Rationale and Interpretation
Aromatic Region (7.2 - 7.6 ppm): The three protons on the benzene ring are expected to

resonate in this downfield region due to the deshielding effect of the aromatic ring current.

The electron-withdrawing effects of the bromine and chlorine atoms will further shift these

signals downfield. The splitting pattern will likely be a complex multiplet due to the different

coupling interactions between the protons.

Diethylamide Methylene Protons (3.2 - 3.6 ppm): The four methylene (-CH₂-) protons are

adjacent to the nitrogen atom, which is a moderately electron-withdrawing group, causing

them to be deshielded. Due to hindered rotation around the C-N amide bond, these two CH₂

groups may be chemically non-equivalent, leading to broader signals or even two separate

multiplets. They are expected to appear as a quartet due to coupling with the adjacent

methyl protons.
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Diethylamide Methyl Protons (1.1 - 1.3 ppm): The six methyl (-CH₃) protons are in a more

shielded environment and will therefore appear further upfield. They are expected to be a

triplet due to coupling with the adjacent methylene protons. Similar to the methylene protons,

the methyl signals may be broadened due to the restricted rotation of the amide bond.[1]

Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve 5-10 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse

program. A sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak of

CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The

spectrum of N,N-Diethyl 4-bromo-2-chlorobenzamide is predicted to show distinct signals for

the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamide group.

Predicted ¹³C NMR Data
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Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 165 - 170

Aromatic (C-Br) 120 - 125

Aromatic (C-Cl) 130 - 135

Aromatic (C-H) 125 - 132

Aromatic (C-C=O) 135 - 140

Diethyl -CH₂- 40 - 45

Diethyl -CH₃- 12 - 15

Rationale and Interpretation
Carbonyl Carbon (165 - 170 ppm): The carbonyl carbon is significantly deshielded and will

appear at the downfield end of the spectrum, which is characteristic for amides.

Aromatic Carbons (120 - 140 ppm): The six aromatic carbons will have distinct chemical

shifts based on their substituents. The carbon bearing the bromine (C-Br) and the carbon

bearing the chlorine (C-Cl) will be influenced by the electronegativity and resonance effects

of these halogens. The remaining aromatic carbons will also have their chemical shifts

determined by their position relative to the substituents.

Diethylamide Carbons (12 - 45 ppm): The methylene (-CH₂-) carbons are deshielded by the

adjacent nitrogen and will appear in the 40-45 ppm range. The methyl (-CH₃) carbons are

more shielded and will resonate in the upfield region of 12-15 ppm. Due to hindered amide

bond rotation, the signals for the ethyl carbons might appear as two distinct sets of peaks.

Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C

detection.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon

signals. A sufficient number of scans and a suitable relaxation delay are necessary due to

the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts should

be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity

~1630 - 1680 C=O (Amide I band) Strong

~1500 - 1600 C=C Aromatic stretch Medium-Strong

~1400 - 1450 C-H bend (aliphatic) Medium

~1250 - 1350 C-N stretch Medium

~1000 - 1100 C-Br stretch Medium-Strong

~700 - 800 C-Cl stretch Strong

Rationale and Interpretation
C=O Stretch (~1630 - 1680 cm⁻¹): A strong absorption band in this region is a definitive

indicator of the carbonyl group of the amide.[2]

Aromatic C=C Stretch (~1500 - 1600 cm⁻¹): These absorptions are characteristic of the

benzene ring.

Aliphatic C-H Bend (~1400 - 1450 cm⁻¹): This corresponds to the bending vibrations of the

C-H bonds in the ethyl groups.

C-N Stretch (~1250 - 1350 cm⁻¹): This band arises from the stretching vibration of the

carbon-nitrogen bond of the amide.
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C-Br and C-Cl Stretches (below 1100 cm⁻¹): The carbon-halogen bonds will give rise to

strong absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a transparent disk.

Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent,

depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio) Assignment Comments

~290/292/294 [M]⁺, [M+2]⁺, [M+4]⁺

Molecular ion peak cluster. The

isotopic pattern of Br and Cl

will be evident.

~261/263/265 [M - C₂H₅]⁺ Loss of an ethyl group.

~183/185 [Br-C₆H₄-CO]⁺
Fragment corresponding to the

bromobenzoyl cation.

~72 [N(C₂H₅)₂]⁺
Fragment corresponding to the

diethylamino cation.

Rationale and Interpretation
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Molecular Ion Peak: The molecular weight of N,N-Diethyl 4-bromo-2-chlorobenzamide is

approximately 290.59 g/mol . Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a

~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear

as a cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity pattern.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner.

Common fragmentation pathways include the loss of an ethyl radical from the diethylamino

group and cleavage of the amide bond to form acylium ions. The presence of fragments

corresponding to the bromobenzoyl and diethylamino moieties would be strong evidence for

the proposed structure.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization

(EI) is a common method for generating fragments.

Data Acquisition: Introduce the sample into the ion source. The instrument will separate the

ions based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular

weight and structure.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural elucidation and characterization of N,N-Diethyl 4-bromo-2-
chlorobenzamide. By integrating predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy,

and mass spectrometry, a detailed and reliable spectroscopic profile of the molecule can be

established. The experimental protocols provided herein represent best practices in the field,

ensuring the acquisition of high-quality data for confident structural assignment. This guide

serves as a valuable resource for researchers engaged in the synthesis and analysis of novel

chemical entities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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